(R)-3-aminopyrrolidin-2-one hydrochloride
CAS No.: 223407-19-0
Cat. No.: VC2559703
Molecular Formula: C4H9ClN2O
Molecular Weight: 136.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 223407-19-0 |
---|---|
Molecular Formula | C4H9ClN2O |
Molecular Weight | 136.58 g/mol |
IUPAC Name | (3R)-3-aminopyrrolidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C4H8N2O.ClH/c5-3-1-2-6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 |
Standard InChI Key | QRKDBIIHVIKHJQ-AENDTGMFSA-N |
Isomeric SMILES | C1CNC(=O)[C@@H]1N.Cl |
SMILES | C1CNC(=O)C1N.Cl |
Canonical SMILES | C1CNC(=O)C1N.Cl |
Introduction
(R)-3-aminopyrrolidin-2-one hydrochloride is a chiral organic compound belonging to the class of pyrrolidinones, which are five-membered cyclic amines. This compound is significant in medicinal chemistry due to its potential applications in drug development and synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical formulations .
Synthesis and Preparation
The synthesis of (R)-3-aminopyrrolidin-2-one hydrochloride typically involves the reaction of a chiral intermediate with an appropriate amine under controlled conditions to yield (R)-3-aminopyrrolidin-2-one. Subsequent treatment with hydrochloric acid forms the hydrochloride salt, enhancing solubility. The molecular structure features a pyrrolidine ring with an amino group at the 3-position and a carbonyl group at the 2-position.
Mechanism of Action and Biological Activity
(R)-3-aminopyrrolidin-2-one hydrochloride interacts with biological targets such as receptors or enzymes. Its structure allows it to mimic natural substrates or ligands, facilitating binding and subsequent biological activity. Studies suggest it may influence neurotransmitter systems, potentially acting as an agonist or antagonist depending on the target receptor involved.
Applications in Medicinal Chemistry
This compound is valuable in both academic research and industrial applications, particularly within the fields of medicinal chemistry and pharmacology. It is studied for its role in the synthesis of biologically active molecules, especially in developing drugs targeting neurological and psychiatric disorders.
Safety and Handling
(R)-3-aminopyrrolidin-2-one hydrochloride is classified as harmful if swallowed and causes skin irritation . Proper handling and storage conditions are crucial to minimize risks. It should be stored at temperatures between 2-8°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume